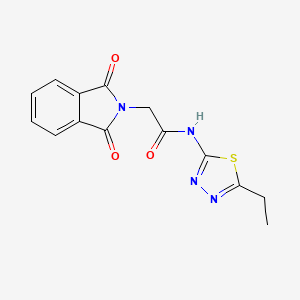

![molecular formula C12H17N3O3 B5567427 6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate demonstrates a one-pot three-component reaction involving ethyl acetoacetate, showcasing the complexity and creativity involved in synthesizing such molecules (Abdel-Mohsen, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The structure is crucial for understanding the compound's reactivity and physical properties. The synthesis and molecular structure analysis of compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one highlight the detailed structural insights that can be obtained, providing a foundation for inferring the structure of the target compound (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions, including amide formation and esterification, are pivotal for modifying and synthesizing pyridazine derivatives. Studies on compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride demonstrate efficient condensing reactions that can lead to amides and esters, which are relevant for understanding the chemical behavior of the target compound (Kunishima et al., 1999).

科学的研究の応用

Chemical Synthesis and Reactivity

Research on compounds structurally related to 6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one focuses on their synthesis, chemical reactivity, and potential as intermediates in organic synthesis. For instance, studies have demonstrated the utility of similar compounds in forming amides and esters through condensation reactions, highlighting their role in the synthesis of diverse organic molecules (Kunishima et al., 1999).

Medicinal Chemistry Applications

Compounds with similar structural motifs have been explored for their bioactivity, including as inhibitors of specific enzymes relevant to disease states. The design, synthesis, and structure-activity relationships of pyridazine derivatives have been investigated for their potential as acetylcholinesterase inhibitors, illustrating the relevance of such structures in the development of therapeutic agents (Contreras et al., 2001).

Coordination Chemistry and Materials Science

Research into compounds with related chemical frameworks has also extended into coordination chemistry and materials science. For example, studies on iron(II) complexes bridged by specific ligands have revealed insights into spin crossover phenomena, indicating potential applications in materials science and molecular electronics (Nishi et al., 2010).

Synthesis and Characterization of Derivatives

Further studies have focused on the synthesis and detailed characterization of novel derivatives, exploring their structural and electronic properties through spectroscopic methods and crystallography. This includes the development of new pyridazinone derivatives with potential applications ranging from molecular recognition to the design of new materials (Kalai et al., 2021).

特性

IUPAC Name |

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-9-8-18-7-6-15(9)12(17)10-4-5-11(16)14(2)13-10/h4-5,9H,3,6-8H2,1-2H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBDBRMXHKKOOP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1C(=O)C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COCCN1C(=O)C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)

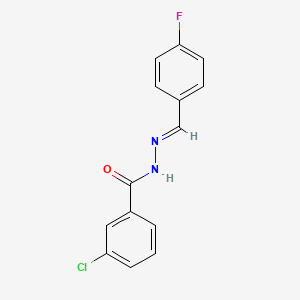

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)